molecular formula C11H11ClF2O2 B595718 Tert-butyl 5-chloro-2,4-difluorobenzoate CAS No. 1354961-13-9

Tert-butyl 5-chloro-2,4-difluorobenzoate

Cat. No. B595718
M. Wt: 248.654
InChI Key: JXZKTDJNUFYICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-chloro-2,4-difluorobenzoate is a chemical compound with the molecular formula C11H11ClF2O2 . It has a molecular weight of 248.66 . The compound is typically in a solid or liquid physical form .


Molecular Structure Analysis

The InChI code for Tert-butyl 5-chloro-2,4-difluorobenzoate is 1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 5-chloro-2,4-difluorobenzoate is a compound that can exist in either a solid or liquid state . Its molecular weight is 248.66 .

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301, H311, and H331 , which indicate toxicity if swallowed, in contact with skin, or if inhaled, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 5-chloro-2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)5-8(6)13/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZKTDJNUFYICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-chloro-2,4-difluorobenzoate

Citations

For This Compound
5
Citations
A Stumpf, ZK Cheng, D Beaudry… - … Process Research & …, 2019 - ACS Publications
The development of a redesigned and improved second-generation synthesis of the Nav1.7 inhibitor GDC-0276 based on experience gained from a fit-for-purpose first-generation …
Number of citations: 12 pubs.acs.org
X Ouyang, M Su, D Xue, L Dong, H Niu, W Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Chronic pain, as an unmet medical need, severely impacts the quality of life. The voltage-gated sodium channel Na V 1.7 preferentially expressed in sensory neurons of dorsal root …
Number of citations: 3 www.sciencedirect.com
S Sun, Q Jia, AY Zenova, MS Wilson… - Journal of medicinal …, 2018 - ACS Publications
Herein, we report the discovery and optimization of a series of orally bioavailable acyl sulfonamide Na V 1.7 inhibitors that are selective for Na V 1.7 over Na V 1.5 and highly efficacious …
Number of citations: 28 pubs.acs.org
BS Safina, SJ McKerrall, S Sun, CA Chen… - Journal of medicinal …, 2021 - ACS Publications
Na v 1.7 is an extensively investigated target for pain with a strong genetic link in humans, yet in spite of this effort, it remains challenging to identify efficacious, selective, and safe …
Number of citations: 15 pubs.acs.org
X Ouyang, M Su, X Dengqi, L Dong, H Niu, W Li… - Available at SSRN … - papers.ssrn.com
Title Page Design, synthesis, and biological evaluation of arylbenzene sulfonamide derivatives with spirocycles as NaV1.7 inhibi Page 1 Title Page Design, synthesis, and biological …
Number of citations: 0 papers.ssrn.com

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